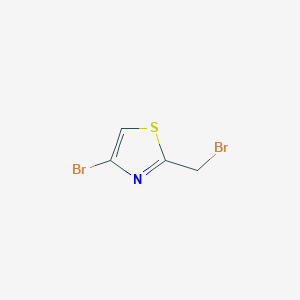

4-Bromo-2-(bromomethyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

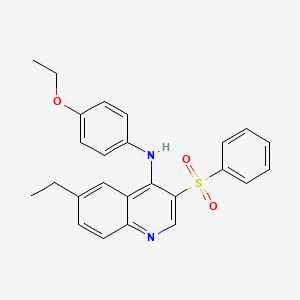

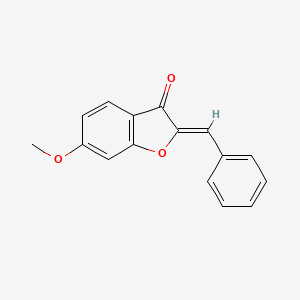

4-Bromo-2-(bromomethyl)thiazole is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in drug discovery, as a building block for various organic syntheses, and in the development of materials for optoelectronic applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been used for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Another approach involves the synthesis of 4-bromomethyl-2-chlorooxazole, which, through palladium-catalyzed cross-coupling reactions, can yield a range of 2,4-disubstituted oxazoles . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been synthesized via reaction with ethyl bromopyruvate, showcasing the versatility of thiazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction methods. Computational methods like density functional theory (DFT) have been employed to optimize the molecular geometry and to investigate the molecular electrostatic potential (MEP) and Mulliken population analysis, which confirm hydrogen bonding sites within the molecule . These studies provide a deeper understanding of the molecular behavior and potential reactivity of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. For example, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, demonstrating the versatility of thiazole compounds in nucleophilic substitution reactions . Furthermore, 4-bromomethyl-substituted thiazolium salts have been used as alkylating reagents for thiophenols and heterylthiols, leading to a library of 4-thiomethyl-functionalised 1,3-thiazoles with potential antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insight into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . The electronic and nonlinear optical properties of thiazole derivatives have been explored through joint experimental and computational studies, indicating their potential as materials for optoelectronic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 4-(Bromomethyl)-5-(dibromomethyl)thiazole is used in the generation of thiazole o-quinodimethanes, which can be trapped with various dienophiles, leading to the formation of diverse compounds like 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones (Al Hariri et al., 1997).

- 2-(Bromomethyl)-1,3-thiaselenole's reaction with 1-methyl-1H-imidazol-2-thiol leads to the formation of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).

- The molecule is integral in the synthesis of various thiazoles and thiazolo[5,4-b]indoles, demonstrating a variety of chemical pathways based on the reactants used (Lepeshkin et al., 2007).

- It plays a role in the domino synthesis of thiazolo-fused nitrogen heterocycles, indicating its versatility in forming complex chemical structures (Kumar & Ila, 2022).

Application in Medicinal Chemistry

- Thiazole derivatives, including those derived from 4-Bromo-2-(bromomethyl)thiazole, have been explored for their antibacterial properties. For example, certain thiazole derivatives show significant activity against bacteria like Staphylococcus aureus and Escherichia coli (Vijesh et al., 2010).

- Some thiazole-based compounds exhibit promising anti-cancer and antioxidant activities, indicating potential therapeutic applications in oncology (Hussein & Al-lami, 2022).

Wirkmechanismus

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 4-Bromo-2-(bromomethyl)thiazole may interact with a variety of biological targets.

Mode of Action

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

While there is a significant amount of research on “4-Bromo-2-(bromomethyl)thiazole”, future studies could focus on further elucidating its mechanism of action, particularly in the context of its antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.

Eigenschaften

IUPAC Name |

4-bromo-2-(bromomethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGAHNNOFHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)